
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a pyrazole-based compound that has been synthesized through several methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide is not fully understood, but it has been proposed to act through the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines.
Biochemical and physiological effects
This compound has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and protein kinase inhibition. This compound has also been reported to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. The physiological effects of this compound have not been extensively studied, but it has been reported to exhibit low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide in lab experiments include its high purity and yield, its potential as a ligand in the synthesis of metal complexes, and its potential as a therapeutic agent. The limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity in high concentrations.
Orientations Futures
There are several future directions for the research on N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, including the optimization of its synthesis method, the investigation of its potential as a therapeutic agent for various diseases, and the development of new applications for its use in material science. The investigation of the mechanism of action of this compound and its interaction with various enzymes and proteins is also an important direction for future research. Additionally, the development of new derivatives of this compound may lead to the discovery of compounds with improved properties and potential applications.
Méthodes De Synthèse
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide can be synthesized through several methods, including the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and acetic anhydride. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and thionyl chloride. The synthesis of this compound can also be achieved through the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and oxalyl chloride. These methods have been reported in various scientific publications, and the purity and yield of the synthesized this compound can be optimized through the modification of reaction conditions.
Applications De Recherche Scientifique
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been tested for its anticancer activity, and it has been reported to exhibit cytotoxic effects against various cancer cell lines. This compound has also been studied for its potential as an anti-inflammatory agent, and it has been reported to exhibit inhibitory effects on the production of pro-inflammatory cytokines. In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor, and it has been reported to exhibit inhibitory effects on the activity of protein kinases. In material science, this compound has been studied for its potential as a ligand in the synthesis of metal complexes, and it has been reported to exhibit high binding affinity towards metal ions.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(2)13(17)8-11-9-14-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPJUBSLRKCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
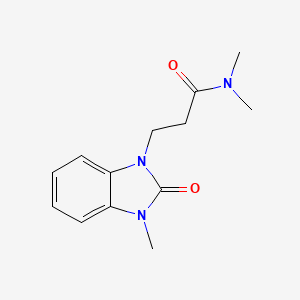
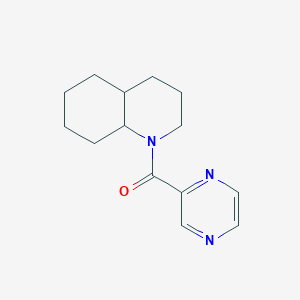
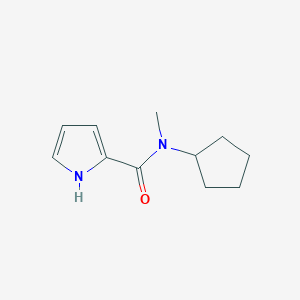
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)

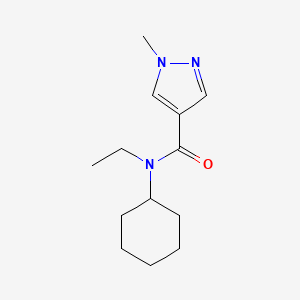
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
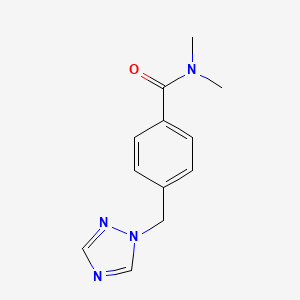
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)

![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)

